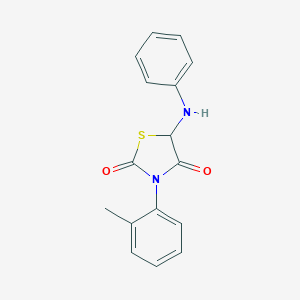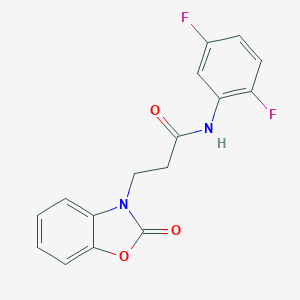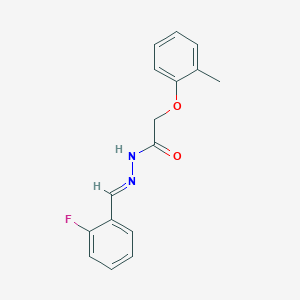
N'-(2-fluorobenzylidene)-2-(2-methylphenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-fluorobenzylidene)-2-(2-methylphenoxy)acetohydrazide is a chemical compound with the molecular formula C15H14FNO2 It is known for its unique structure, which includes a fluorophenyl group and a methylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2-fluorobenzylidene)-2-(2-methylphenoxy)acetohydrazide typically involves the reaction of 2-fluorobenzaldehyde with 2-(2-methylphenoxy)acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at a controlled temperature. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques. The choice of reagents, catalysts, and solvents is crucial to ensure the efficiency and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N'-(2-fluorobenzylidene)-2-(2-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorophenyl oxides, while reduction could produce fluorophenyl amines.
Aplicaciones Científicas De Investigación
N'-(2-fluorobenzylidene)-2-(2-methylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool or therapeutic agent.
Medicine: It is investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound is explored for its use in the development of new materials, coatings, and other industrial applications.
Mecanismo De Acción
The mechanism of action of N'-(2-fluorobenzylidene)-2-(2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biochemical processes and cellular functions. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide
- 2-Fluoro-N-(4-methylphenyl)acetamide
- N-(4-fluorophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
Uniqueness
N'-(2-fluorobenzylidene)-2-(2-methylphenoxy)acetohydrazide is unique due to its specific combination of fluorophenyl and methylphenoxy groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness compared to similar compounds.
Propiedades
Número CAS |
321966-90-9 |
|---|---|
Fórmula molecular |
C16H15FN2O2 |
Peso molecular |
286.3g/mol |
Nombre IUPAC |
N-[(E)-(2-fluorophenyl)methylideneamino]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H15FN2O2/c1-12-6-2-5-9-15(12)21-11-16(20)19-18-10-13-7-3-4-8-14(13)17/h2-10H,11H2,1H3,(H,19,20)/b18-10+ |
Clave InChI |
SDXFAEHJAIXZEL-VCHYOVAHSA-N |
SMILES isomérico |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=CC=C2F |
SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC=CC=C2F |
SMILES canónico |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B352629.png)
![3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B352630.png)
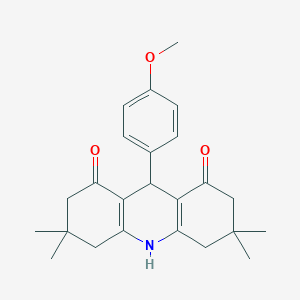
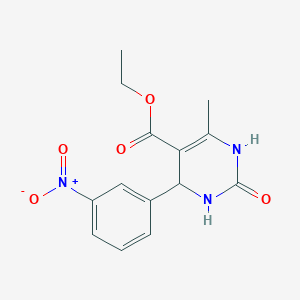

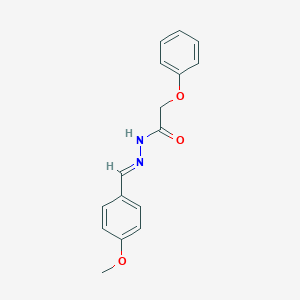

![2-amino-4-(4-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B352648.png)
![5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B352653.png)
![5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B352654.png)
